molecular formula C15H16N2O B12078379 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide

Cat. No.: B12078379
M. Wt: 240.30 g/mol
InChI Key: SSCJEOZVDPREKF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is an organic compound that features a benzyloxy group attached to a benzene ring, which is further substituted with a methyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions to form the benzyloxy group.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboximidamide Group: This can be achieved by reacting the intermediate compound with cyanamide under acidic conditions to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The carboximidamide group can be reduced to form an amine derivative.

    Substitution: The methyl group can undergo electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboximidamide group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-5-methylbenzene-1-carboxamide
  • 2-(Benzyloxy)-5-methylbenzene-1-carboxylic acid
  • 2-(Benzyloxy)-5-methylbenzene-1-carboxaldehyde

Uniqueness

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

5-methyl-2-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C15H16N2O/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,16,17)

InChI Key

SSCJEOZVDPREKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=N)N

Origin of Product

United States

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